molecular formula C24H40O5 B12431517 beta-Muricholic acid-d4

beta-Muricholic acid-d4

Cat. No.: B12431517
M. Wt: 412.6 g/mol
InChI Key: DKPMWHFRUGMUKF-APBBRSFGSA-N
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Description

Beta-Muricholic acid-d4 is a deuterated form of beta-Muricholic acid, a primary bile acid predominantly found in mice. It is a chemically modified version where four hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is often used as an internal standard in mass spectrometry for the quantification of beta-Muricholic acid due to its similar chemical properties but distinct mass.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Muricholic acid-d4 involves the incorporation of deuterium into the beta-Muricholic acid molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in beta-Muricholic acid with deuterium atoms using deuterated solvents under specific conditions.

    Chemical Synthesis: This involves the stepwise chemical synthesis of beta-Muricholic acid with deuterium-labeled precursors. The process includes multiple steps such as hydroxylation, oxidation, and reduction reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterium-labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification and mass spectrometry for quality control.

Chemical Reactions Analysis

Types of Reactions

Beta-Muricholic acid-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: This involves the reduction of carbonyl groups back to hydroxyl groups using reducing agents.

    Substitution: This includes the replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Deuterated solvents such as deuterated chloroform and deuterated methanol.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, which can be further analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.

Scientific Research Applications

Beta-Muricholic acid-d4 has a wide range of applications in scientific research, including:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of beta-Muricholic acid and related compounds.

    Biology: Studied for its role in bile acid metabolism and its effects on gut microbiota.

    Medicine: Investigated for its potential therapeutic effects in conditions such as cholesterol gallstones and liver diseases.

    Industry: Used in the development of pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

Beta-Muricholic acid-d4 exerts its effects primarily through its interaction with bile acid receptors such as the farnesoid X receptor (FXR). It regulates bile acid synthesis via a positive feedback mechanism, influencing various metabolic pathways. The molecular targets include enzymes involved in bile acid synthesis and transporters responsible for bile acid reabsorption in the intestine.

Comparison with Similar Compounds

Similar Compounds

    Alpha-Muricholic acid: Another primary bile acid found in mice, differing in the position of hydroxyl groups.

    Chenodeoxycholic acid: A primary bile acid found in humans, structurally similar but with different biological functions.

    Ursodeoxycholic acid: A secondary bile acid used therapeutically in humans for the treatment of gallstones and liver diseases.

Uniqueness

Beta-Muricholic acid-d4 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. Its specific interactions with bile acid receptors and its role in regulating bile acid synthesis also distinguish it from other bile acids.

Properties

Molecular Formula

C24H40O5

Molecular Weight

412.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1/i8D2,12D2

InChI Key

DKPMWHFRUGMUKF-APBBRSFGSA-N

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]([C@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H]

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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